molecular formula C12H11NO4 B14764751 N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide CAS No. 17079-44-6

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide

Cat. No.: B14764751
CAS No.: 17079-44-6
M. Wt: 233.22 g/mol
InChI Key: MNTNRMNWUQSFOI-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide is a synthetic acetamide derivative characterized by a 2,5-dioxo-oxolane (γ-lactam) ring substituted at the 3-position with a 2-phenylacetamide group. The oxolane ring contains two ketone groups at positions 2 and 5, contributing to its electron-deficient nature, while the phenylacetamide moiety introduces aromatic and hydrogen-bonding functionalities.

Properties

CAS No.

17079-44-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

N-(2,5-dioxooxolan-3-yl)-2-phenylacetamide

InChI

InChI=1S/C12H11NO4/c14-10(6-8-4-2-1-3-5-8)13-9-7-11(15)17-12(9)16/h1-5,9H,6-7H2,(H,13,14)

InChI Key

MNTNRMNWUQSFOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide typically involves the reaction of phenylacetic acid with a suitable amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

Phenyl vs. Chloro/Trifluoromethyl Groups

  • Phenyl : Enhances aromatic π-π stacking in biological targets (e.g., kinase inhibitors) but reduces electrophilicity compared to chloro groups .
  • Chloro/Trifluoromethyl : Increase reactivity (e.g., alachlor’s herbicidal action) but raise toxicity concerns .

Oxolane vs. Phthalimide/Thiadiazole Rings

  • Oxolane : Offers metabolic stability and moderate solubility.
  • Phthalimide : Used in polymers but prone to hydrolysis .
  • Thiadiazole : Improves anticancer activity via thiol-mediated mechanisms .

Biological Activity

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide, a compound with the molecular formula C12_{12}H11_{11}NO4_4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and cytotoxic effects.

Chemical Structure and Properties

The compound features a phenylacetamide moiety linked to a 2,5-dioxo-3-oxolanyl group. Its structural characteristics contribute to its biological activities, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated a series of related compounds for their inhibitory activity against various cancer cell lines, specifically focusing on their effects on CDC25B and PTP1B enzymes.

Key Findings:

  • Inhibitory Activity : Compound 2h (a derivative) showed potent inhibitory activity against CDC25B (IC50_{50} = 3.2 µg/mL) and PTP1B (IC50_{50} = 2.9 µg/mL), indicating its potential as an anticancer agent .
  • Cytotoxic Effects : The compound displayed cytotoxicity against cancer cell lines such as A549 (lung), HeLa (cervical), and HCT116 (colon), suggesting its effectiveness in targeting multiple cancer types .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of protein tyrosine phosphatases (PTPs). This inhibition is crucial as PTPs play significant roles in cell signaling pathways that regulate cell growth and differentiation.

Inhibition Mechanism:

  • Selectivity : The compound was shown to selectively inhibit CDC25B and PTP1B enzymes, which are involved in cell cycle regulation and cancer progression .
  • Kinetic Studies : Enzyme kinetic experiments indicated that compound 2h acts as a mixed inhibitor, affecting both the binding affinity and the maximum reaction rate of the target enzymes .

Case Studies

Several studies have highlighted the biological activity of this compound derivatives:

StudyCompoundTargetIC50_{50} ValuesNotes
Zhao et al. (2015)2hCDC25B3.2 µg/mLPotent inhibitor
Zhao et al. (2015)2hPTP1B2.9 µg/mLSelective inhibition
Recent Study (2022)3cA549 Cell LineNot specifiedPromising selectivity

Q & A

Q. What synthetic strategies are effective for preparing N-substituted phenylacetamide derivatives?

The synthesis of N-substituted phenylacetamides typically involves condensation reactions between anilines and activated carboxylic acid derivatives. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by recrystallization . Similarly, carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are used to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide . Key steps include reaction monitoring via TLC (hexane:ethyl acetate = 9:1) and purification via recrystallization or column chromatography.

Q. How can reaction progress and purity be monitored during phenylacetamide synthesis?

Thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (9:1) is widely used to monitor reaction completion . Post-reaction, purification methods include solvent removal under reduced pressure, extraction with ethyl acetate, and crystallization using ethanol or pet-ether . Infrared (IR) spectroscopy is critical for confirming functional groups; for example, 2-phenylacetamide exhibits characteristic amide C=O stretches at ~1650 cm⁻¹ in split mull KBr spectra .

Q. What safety protocols are recommended for handling phenylacetamide derivatives?

Safety data sheets (SDS) for phenylacetamide derivatives emphasize avoiding inhalation, skin contact, and ingestion. Personal protective equipment (PPE) such as gloves, lab coats, and goggles are mandatory. Work should be conducted in fume hoods with proper ventilation. Emergency measures include rinsing affected areas with water and consulting a physician .

Advanced Research Questions

Q. How do steric and electronic factors influence the crystallographic packing of N-substituted phenylacetamides?

X-ray crystallography of 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide revealed that steric repulsion between the dichlorophenyl and pyrazolyl rings results in dihedral angles of 80.70° and 64.82°, respectively. N–H⋯O hydrogen bonding forms R₂²(10) dimer motifs, influencing crystal packing . Such structural insights are critical for rationalizing solubility and stability in drug design.

Q. What metabolic pathways involve phenylacetamide derivatives, and how can they be studied?

2-Phenylacetamide is an intermediate in phenylalanine metabolism, converted to phenylacetate via amidase enzymes (EC 3.5.1.4). Isotopic labeling (e.g., ¹³C-phenylalanine) and LC-MS can track its conversion in vitro. Knockout models of phenylalanine 2-monooxygenase (EC 1.13.12.9) may elucidate its role in phenylacetylglutamine synthesis .

Q. How can computational methods predict the bioactivity of novel phenylacetamide derivatives?

Molecular docking and QSAR studies can correlate structural features (e.g., substituent electronegativity, ring topology) with biological activity. For instance, the spiro[4.5]decane moiety in N-(2,6-dimethyl-3-oxo-1-thia-4-aza-spiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide may enhance binding to neurological targets due to its conformational rigidity .

Methodological Considerations

Q. What analytical techniques resolve contradictions in spectroscopic data for phenylacetamides?

Discrepancies in IR or NMR data can arise from polymorphic forms or solvent effects. For example, 2-phenylacetamide’s IR spectrum in KBr mull differs from solution-phase due to hydrogen bonding variations . High-resolution mass spectrometry (HRMS) and X-ray diffraction provide definitive structural validation .

Q. How do reaction conditions impact yields in carbodiimide-mediated amide coupling?

Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to amine) and using aprotic solvents (e.g., dichloromethane) at 273 K minimizes side reactions. Triethylamine neutralizes HCl byproducts, improving yields to >80% in model systems .

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